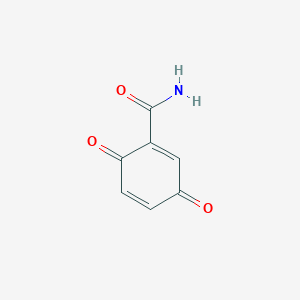

3,6-Dioxo-1,4-cyclohexadiene-1-carboxamide

Beschreibung

Valnemulin ist ein Pleuromutilin-Antibiotikum, das hauptsächlich in der Veterinärmedizin eingesetzt wird. Es ist bekannt für seine Wirksamkeit bei der Behandlung von Schweinedysenterie, Ileitis, Kolitis und Pneumonie . Valnemulin ist ein halbsynthetisches Derivat von Pleuromutilin, einem natürlichen Antibiotikum, das aus dem Pilz Clitopilus scyphoides gewonnen wird . Die Verbindung hemmt die bakterielle Proteinsynthese und ist daher wirksam gegen eine Reihe bakterieller Infektionen .

2. Herstellungsmethoden

Valnemulin wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von Pleuromutilin ausgehen. Die Syntheseroute umfasst die Modifikation der Pleuromutilin-Kernstruktur, um seine antibakteriellen Eigenschaften zu verbessern. Die industrielle Produktion von Valnemulin beinhaltet typischerweise die Herstellung seiner Hydrochloridsalzform, um seine Stabilität und Löslichkeit zu verbessern .

Eigenschaften

CAS-Nummer |

106296-27-9 |

|---|---|

Molekularformel |

C7H5NO3 |

Molekulargewicht |

151.12 g/mol |

IUPAC-Name |

3,6-dioxocyclohexa-1,4-diene-1-carboxamide |

InChI |

InChI=1S/C7H5NO3/c8-7(11)5-3-4(9)1-2-6(5)10/h1-3H,(H2,8,11) |

InChI-Schlüssel |

OPKLNMXUGSKSTJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)C(=CC1=O)C(=O)N |

Kanonische SMILES |

C1=CC(=O)C(=CC1=O)C(=O)N |

Synonyme |

1,4-Cyclohexadiene-1-carboxamide,3,6-dioxo-(9CI) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Valnemulin is synthesized through a series of chemical reactions starting from pleuromutilin. The synthetic route involves the modification of the pleuromutilin core structure to enhance its antibacterial properties. The industrial production of valnemulin typically involves the preparation of its hydrochloride salt form to improve its stability and solubility .

Analyse Chemischer Reaktionen

Valnemulin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Das Schwefelatom in der Thioether-Seitenkette kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Hydroxylierung: Die Hydroxylierung erfolgt im Mutilin-Teil des Moleküls und führt zur Bildung von Hydroxyvalnemulin-Derivaten.

Hydrolyse: Die Amidbindung in der Seitenkette kann hydrolysiert werden, was zur Bildung verschiedener Metaboliten führt.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation und Enzyme für die Hydroxylierung. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Hydroxyvalnemulin und Sulfoxide .

Wissenschaftliche Forschungsanwendungen

Valnemulin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Es wird in der Veterinärmedizin zur Behandlung bakterieller Infektionen bei Schweinen und Geflügel eingesetzt.

5. Wirkmechanismus

Valnemulin übt seine antibakteriellen Wirkungen aus, indem es an das Peptidyltransferase-Zentrum des bakteriellen Ribosoms bindet . Diese Bindung verhindert die Bildung von Peptidbindungen während der Proteinsynthese und hemmt so effektiv das bakterielle Wachstum . Die molekularen Ziele von Valnemulin umfassen die 50S-Ribosomenuntereinheit, wo es mit bestimmten Nukleotiden interagiert, um die Peptidyltransferase-Reaktion zu blockieren .

Wirkmechanismus

Valnemulin exerts its antibacterial effects by binding to the peptidyl transferase center of the bacterial ribosome . This binding prevents the formation of peptide bonds during protein synthesis, effectively inhibiting bacterial growth . The molecular targets of valnemulin include the 50S ribosomal subunit, where it interacts with specific nucleotides to block the peptidyl transferase reaction .

Vergleich Mit ähnlichen Verbindungen

Valnemulin ähnelt anderen Pleuromutilin-Antibiotika wie Tiamulin und Retapamulin . Es hat einzigartige Eigenschaften, die es besonders wirksam gegen bestimmte bakterielle Infektionen machen:

Tiamulin: Wie Valnemulin wird Tiamulin in der Veterinärmedizin zur Behandlung von Schweinedysenterie und Pneumonie eingesetzt.

Retapamulin: Diese Verbindung wird topisch zur Behandlung von Hautinfektionen beim Menschen eingesetzt.

Die einzigartige Struktur und Modifikation von Valnemulin verleihen ihm im Vergleich zu seinen Gegenstücken eine verbesserte Stabilität und Wirksamkeit .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.